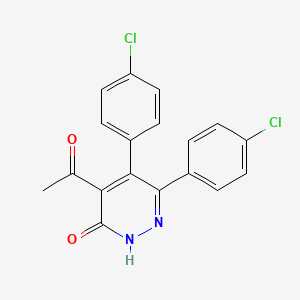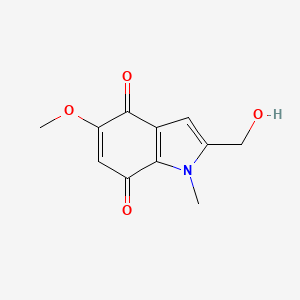
tert-Butyl4-(bromomethyl)biphenyl-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl4-(bromomethyl)biphenyl-2-carboxylate: is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a bromomethyl group attached to the biphenyl core, along with a t-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl4-(bromomethyl)biphenyl-2-carboxylate typically involves the bromomethylation of biphenyl derivatives. One common method is the reaction of biphenyl-2-carboxylic acid with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting bromomethylated product is then esterified with t-butyl alcohol under acidic conditions to yield the final compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl4-(bromomethyl)biphenyl-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Applications De Recherche Scientifique
tert-Butyl4-(bromomethyl)biphenyl-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and biologically active compounds.
Chemical Biology: Utilized in the study of biochemical pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of tert-Butyl4-(bromomethyl)biphenyl-2-carboxylate primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the biphenyl core provides structural stability and electronic properties. The t-butyl ester group can influence the compound’s solubility and reactivity in various solvents .
Comparaison Avec Des Composés Similaires
Biphenyl-2-carboxylic acid: Lacks the bromomethyl and t-butyl ester groups, making it less reactive in certain substitution reactions.
4-Bromomethylbiphenyl: Lacks the carboxylate ester group, affecting its solubility and reactivity.
t-Butyl biphenyl-2-carboxylate: Lacks the bromomethyl group, reducing its utility in nucleophilic substitution reactions.
Uniqueness: tert-Butyl4-(bromomethyl)biphenyl-2-carboxylate is unique due to the combination of the bromomethyl group and the t-butyl ester group, which provides a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and material science .
Propriétés
Formule moléculaire |
C18H19BrO2 |
|---|---|
Poids moléculaire |
347.2 g/mol |
Nom IUPAC |
tert-butyl 5-(bromomethyl)-2-phenylbenzoate |
InChI |
InChI=1S/C18H19BrO2/c1-18(2,3)21-17(20)16-11-13(12-19)9-10-15(16)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3 |
Clé InChI |
SYCIFCLLJSBUHC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)CBr)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Piperidin-3-yl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B8780705.png)






![Methyl (S)-5,6,7,8-tetrahydro-5-oxoimidazo[1,5-c]pyrimidine-7-carboxylate](/img/structure/B8780748.png)





